Ethyl 4-cyano-2-methylbutanoate
Overview
Description
Ethyl 4-cyano-2-methylbutanoate is an organic compound with the molecular formula C₈H₁₃NO₂ It is an ester, characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyano-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The use of catalysts and solvents is carefully controlled to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 4-cyano-2-methylbutanoic acid and ethanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent for converting the cyano group to an amine.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: 4-cyano-2-methylbutanoic acid and ethanol.
Reduction: Ethyl 4-amino-2-methylbutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyano-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-2-methylbutanoate depends on its specific application. In chemical reactions, the ester and cyano groups are key functional sites that participate in various transformations. The cyano group can act as an electrophile, while the ester group can undergo nucleophilic attack. These interactions are crucial for the compound’s reactivity and its role in synthetic pathways.
Comparison with Similar Compounds
Ethyl 4-cyano-2-methylbutanoate can be compared with other esters and nitriles:
Ethyl 2-cyano-3-methylbutanoate: Similar structure but with a different position of the cyano group, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.
Ethyl 4-cyano-2-butenoate:
This compound stands out due to its specific combination of functional groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-cyano-2-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-11-8(10)7(2)5-4-6-9/h7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCAWPWXVWWKOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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